molecular formula C18H14N4O4S2 B2475512 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 893342-33-1

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2475512
CAS No.: 893342-33-1
M. Wt: 414.45
InChI Key: ZMYJVZHEVNBBFU-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of benzo[d][1,3]dioxol-5-yl . It seems to be related to a series of compounds that have been synthesized and tested for anticonvulsant activity .


Molecular Structure Analysis

While the exact molecular structure of this compound is not provided in the available literature, similar compounds have been characterized using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, such as those studied by Hu et al. (2016), have been synthesized and shown to offer significant corrosion inhibition for carbon steel in acidic environments. The research indicates that these compounds can be adsorbed onto surfaces by both physical and chemical means, suggesting potential applications in protecting metals from corrosion Hu et al., 2016.

Anticancer Activity

The study by Tiwari et al. (2017) on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives shows promising anticancer activity against a panel of human cancer cell lines. This suggests that similar compounds could be explored for their anticancer properties Tiwari et al., 2017.

Synthesis and Chemical Properties

Research by Takikawa et al. (1985) and others on the synthesis of thiadiazole derivatives highlights the chemical versatility and potential of thiadiazole-based compounds in creating a wide range of chemicals with varied biological and physical properties. Such studies could inform the synthesis and application of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide in different scientific domains Takikawa et al., 1985.

VEGF Receptor Inhibition

Compounds like N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the therapeutic potential of related compounds in inhibiting angiogenesis and tumor growth Borzilleri et al., 2006.

Nematicidal Activity

A study on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has revealed good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential agricultural applications for similar compounds in controlling nematode pests Liu et al., 2022.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJVZHEVNBBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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